Acridinium, 3-amino-10-methyl-9-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)sulfonamido)anilino)-, diperchlorate

Description

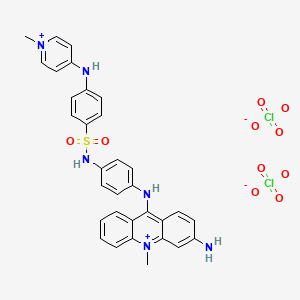

This acridinium derivative is a complex diperchlorate salt featuring a 3-amino substituent on the acridine core, a 10-methyl group, and a 9-position linked to a sulfonamidoanilino moiety with a 1-methylpyridinium-4-ylamino pendant. Its structure integrates multiple functional groups:

- Acridinium core: A planar aromatic system with a positively charged nitrogen at position 10, critical for chemiluminescent and redox properties .

- 1-Methylpyridinium substituent: A cationic pyridinium group that enhances water solubility and electron-withdrawing effects .

- Diperchlorate counterions: Improve stability and solubility in polar solvents but may introduce oxidative sensitivity .

This compound’s design likely aims to optimize chemiluminescence efficiency or photocatalytic activity by balancing electronic effects and steric constraints.

Properties

CAS No. |

68772-46-3 |

|---|---|

Molecular Formula |

C32H30Cl2N6O10S |

Molecular Weight |

761.6 g/mol |

IUPAC Name |

N-[4-[(3-amino-10-methylacridin-10-ium-9-yl)amino]phenyl]-4-[(1-methylpyridin-1-ium-4-yl)amino]benzenesulfonamide;diperchlorate |

InChI |

InChI=1S/C32H28N6O2S.2ClHO4/c1-37-19-17-25(18-20-37)34-23-12-14-27(15-13-23)41(39,40)36-26-10-8-24(9-11-26)35-32-28-5-3-4-6-30(28)38(2)31-21-22(33)7-16-29(31)32;2*2-1(3,4)5/h3-21,36H,1-2H3,(H2,33,35);2*(H,2,3,4,5) |

InChI Key |

MSZFYZVHCBPGOZ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)NC4=C5C=CC(=CC5=[N+](C6=CC=CC=C64)C)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Biological Activity

Acridinium compounds, particularly those with complex structures like Acridinium, 3-amino-10-methyl-9-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)sulfonamido)anilino)-, diperchlorate, have garnered attention due to their diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.

Structural Overview

The compound has a complex molecular structure characterized by a molecular formula of C33H30N6O and notable functional groups that contribute to its biological activity. The structural representation is crucial for understanding its interaction with biological targets.

Molecular Structure :

- Molecular Formula : C33H30N6O

- SMILES Notation : C[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC4=C5C=CC(=CC5=N+C)N

Biological Activities

Acridine derivatives, including acridinium compounds, have been extensively studied for various biological activities:

-

Anticancer Activity :

- Acridines exhibit significant anticancer properties through mechanisms such as DNA intercalation and inhibition of topoisomerases. Recent studies have shown that acridine derivatives can induce cytotoxic effects in various cancer cell lines, including MDA-MB-231 (breast cancer), SK-BR-3 (breast cancer), and A549 (lung cancer) .

- A critical review highlighted that acridine compounds could act against different cancer types by disrupting cellular processes and inducing apoptosis. For instance, compounds like quinacrine and thiazacridine have been documented as effective anti-cancer agents .

-

Photocatalytic Properties :

- Acridinium salts have shown promising photocatalytic activity under visible light. Research indicates that these compounds can facilitate reactions such as photodecarboxylation, which is beneficial for organic synthesis . The involvement of radical intermediates in these reactions has been confirmed through trapping experiments.

- Antimicrobial Properties :

The mechanisms underlying the biological activities of acridinium compounds are multifaceted:

- DNA Intercalation : The planar structure of acridine allows it to intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : Certain acridine derivatives inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases .

- Radical Formation : Photocatalytic activity involves the generation of reactive radicals that can facilitate various chemical transformations, enhancing the compound's utility in synthetic chemistry .

Case Studies

Several case studies illustrate the effectiveness of acridinium compounds in biological applications:

| Study | Compound | Biological Activity | Cell Line/Model | Result |

|---|---|---|---|---|

| 1 | Quinacrine | Anticancer | MDA-MB-231 | Significant cytotoxicity observed |

| 2 | Thiazacridine | Anticancer | A549 | Induced apoptosis in treated cells |

| 3 | Acridinium derivative | Photocatalysis | Organic synthesis model | High yield in photodecarboxylation reactions |

Comparison with Similar Compounds

Comparison with Similar Acridinium Derivatives

Structural and Functional Group Comparisons

Electronic and Reactivity Comparisons

- Thioesters (e.g., thiophenoxycarbonyl) exhibit faster reaction kinetics due to sulfur’s polarizability, but the target compound’s sulfonamide group may introduce steric hindrance .

- Substituent Effects on Chemiluminescence: 3-Amino group: Electron-donating nature could stabilize transition states during dioxetanone formation, reducing activation energy .

Performance in Chemiluminescence

Research Findings and Mechanistic Insights

- Chemiluminescence Pathway: Similar to standard acridinium esters, the target compound likely undergoes nucleophilic attack by hydroperoxide (OOH⁻), forming a dioxetanone intermediate that decomposes to excited-state 10-methyl-9-acridinone . Computational studies suggest that electron-donating groups (e.g., 3-amino) lower the activation barrier for dioxetanone decomposition .

- Competing Reactions: Pseudobase Formation: The pyridinium group may accelerate pseudobase formation under basic conditions, reducing CL efficiency .

Q & A

Q. Optimization Strategies :

- Use continuous flow reactors to enhance yield consistency .

- Monitor intermediates via LCMS (m/z 245 [M+H]+) and HPLC retention time (e.g., 0.75 minutes under SQD-FA05 conditions) .

What spectroscopic techniques are used to characterize this acridinium derivative, and what key data should be expected?

Q. Basic Research Focus

- LCMS : Confirms molecular weight (e.g., m/z 245 [M+H]+) and intermediate stability .

- HPLC : Validates purity (>95%) with retention time profiling .

- UV-Vis Spectroscopy : Absorption maxima near 360–440 nm, indicative of π→π* transitions in acridinium cores .

- Chemiluminescence Spectroscopy : Emission at 440–470 nm upon reaction with H₂O₂, with intensity dependent on substituents .

How do solvent and substituent variations influence the chemiluminescence quantum yield of this compound?

Q. Advanced Research Focus

Q. Methodological Insight :

What methodologies are recommended for analyzing contradictory spectral data in mixtures of acridinium derivatives?

Advanced Research Focus

Contradictions arise from homo-conjugated complexes (e.g., acridine-acridinium adducts) or overlapping emission bands .

- Difference Spectra Analysis : Subtract individual component spectra from mixture data to identify unresolved peaks (e.g., 440 nm and 470 nm bands) .

- Time-Resolved Luminescence : Decouple fast ("flash") and slow ("glow") emission phases using microsecond-resolution detectors .

How can computational methods guide the optimization of reaction conditions for chemiluminescent assays?

Q. Advanced Research Focus

- PM3-COSMO Modeling : Predicts solvent effects on transition states and identifies rate-limiting steps (e.g., H₂O₂ nucleophilic attack) .

- QTAIM Analysis : Maps electron delocalization to tailor substituents for enhanced redox potentials .

Case Study :

PM3-level calculations identified N-methylacridone as the primary excited-state product, guiding assay pH optimization .

What are the primary applications of this compound in photoredox catalysis, and what experimental setups are typical?

Q. Basic Research Focus

Q. Setup :

What strategies improve the hydrolytic stability of acridinium esters in aqueous analytical applications?

Q. Advanced Research Focus

Q. Validation :

How does the adsorption behavior on clay surfaces affect the compound’s efficacy as a photocatalyst?

Q. Advanced Research Focus

Q. Methodology :

What are the key considerations when designing chemiluminescent probes using this acridinium derivative?

Q. Basic Research Focus

Q. Validation :

What experimental approaches validate the formation of homo-conjugated complexes in acridinium mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.